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  • Product: (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
  • CAS: 1306763-24-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Biological Activities of Dihydro-1H-indene Derivatives

Abstract The 2,3-dihydro-1H-indene scaffold represents a "privileged structure" in medicinal chemistry, characterized by its rigid bicyclic framework that allows for precise spatial orientation of functional groups. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,3-dihydro-1H-indene scaffold represents a "privileged structure" in medicinal chemistry, characterized by its rigid bicyclic framework that allows for precise spatial orientation of functional groups. This unique topology has made it a cornerstone for the design of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological activities exhibited by dihydro-1H-indene derivatives. We will dissect the key mechanisms of action, delve into structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds. The primary focus will be on their well-established roles as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, offering researchers and drug development professionals a comprehensive resource to navigate this promising class of molecules.

Introduction

The dihydro-1H-indene core, a fused system of a benzene and a cyclopentane ring, has garnered significant attention in the field of drug discovery. Its conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. Furthermore, the scaffold is synthetically tractable, allowing for systematic modifications to explore and optimize biological activity. This guide is structured to provide a logical progression from the most extensively studied activities to emerging areas of research, grounding all mechanistic claims and experimental designs in the current scientific literature.

Chapter 1: Potent Anticancer Activity

Dihydro-1H-indene derivatives have emerged as a powerful class of anticancer agents, primarily through their ability to disrupt microtubule dynamics, a critical process for cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Their disruption is a clinically validated strategy for cancer therapy. A significant number of dihydro-1H-indene derivatives exert their potent antiproliferative effects by inhibiting tubulin polymerization.[1][2][3]

These compounds typically act as colchicine binding site inhibitors (CBSIs).[1][2][4] By occupying this site on β-tubulin, they prevent the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase, inhibition of angiogenesis, and ultimately, apoptosis (programmed cell death).[2][4]

A notable example is compound 12d , which has demonstrated potent antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM.[1][2][4] Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring of the indene core significantly influence potency. For instance, a 4-hydroxy-3-methoxyphenyl group as the B ring in compound 12d was found to be optimal for its high activity.[1]

Data Presentation: Antiproliferative Activity of Key Dihydro-1H-indene Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Mechanism of ActionReference
12d K562 (Leukemia)0.028 - 0.087Tubulin Polymerization Inhibitor[1][2][4]
12q K562 (Leukemia)>0.1 (High inhibition rate)Tubulin Polymerization Inhibitor[1]
3e Leukemia- (61.47% growth inhibition)Not specified[5]
45, 47, 49 MCF7, SKBR3, A549Potent CytotoxicityTubulin binding & ER antagonism[6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines the procedure to assess the inhibitory effect of a test compound on tubulin polymerization.

1. Reagents and Materials:

  • Tubulin (porcine brain, >99% pure)
  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
  • GTP (100 mM stock)
  • Test compound (e.g., compound 12d) and positive control (e.g., Combretastatin A-4)
  • 96-well microplate
  • Temperature-controlled microplate reader

2. Procedure:

  • Prepare a 2 mg/mL solution of tubulin in General Tubulin Buffer on ice.
  • Add test compounds at various concentrations to the wells of a 96-well plate. Include wells for a vehicle control (e.g., DMSO) and a positive control.
  • Add the tubulin solution to each well.
  • Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately place the plate in a microplate reader pre-heated to 37°C.
  • Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
  • Plot the absorbance versus time to generate polymerization curves.
  • Calculate the IC50 value of the test compound, which is the concentration required to inhibit tubulin polymerization by 50% compared to the vehicle control.

Visualization: Mechanism of Tubulin Polymerization Inhibition

G cluster_0 Dihydro-1H-Indene Derivative cluster_1 Tubulin Dimer cluster_2 Cellular Consequences Indene Indene Derivative (e.g., Compound 12d) ColchicineSite Colchicine Binding Site Indene->ColchicineSite Binds to Tubulin α/β-Tubulin Dimer Microtubule Microtubule Polymerization (Inhibited) ColchicineSite->Microtubule Prevents Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Leads to Arrest G2/M Phase Arrest Spindle->Arrest Causes Apoptosis Apoptosis Arrest->Apoptosis Induces G Start Starting Materials (e.g., Substituted Phenylpropanoic Acid) Cyclization Intramolecular Friedel-Crafts Acylation (e.g., PPA, AlCl3) Start->Cyclization Indanone Dihydro-1H-inden-1-one Core Cyclization->Indanone Modification Functional Group Interconversion / Condensation Indanone->Modification Final Target Dihydro-1H-indene Derivatives Modification->Final

Caption: A common synthetic route to dihydro-1H-indene derivatives involves the intramolecular cyclization of a phenylpropanoic acid to form the core indanone structure, which is then further functionalized.

Conclusion and Future Perspectives

The 2,3-dihydro-1H-indene scaffold is a versatile and highly valuable platform for the development of new therapeutic agents. The breadth of biological activities, from potent anticancer and anti-inflammatory effects to promising antimicrobial and neuroprotective properties, underscores its significance. The rigid framework allows for the design of highly specific ligands, and the synthetic accessibility facilitates extensive SAR studies. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel biological targets, and developing multi-target ligands for complex diseases. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs.

References

  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]

  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed, 37587873. [Link]

  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Khan, I., et al. (2026). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. ResearchGate. [Link]

  • Li, Y., et al. (2022). Involucrasin C, Anti-Inflammatory 2,3-Dihydro-1H-Indene Derivative from Chinese Dai Ethnic Medicine Shuteria involucrata. PubMed, 35922378. [Link]

  • Li, Y., et al. (2022). Involucrasin C, Anti-Inflammatory 2,3-Dihydro-1H-Indene Derivative from Chinese Dai Ethnic Medicine Shuteria involucrata. ResearchGate. [Link]

  • Karaburun, A. C., et al. (2019). Synthesis and Anticancer Activity of Some 1H-inden-1-one Substituted (Heteroaryl)Acetamide Derivatives. Bentham Science Publishers. [Link]

  • O'Boyle, N. M., et al. (2023). Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity. PubMed, 37459901. [Link]

  • Wang, T., et al. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry. [Link]

  • O'Boyle, N. M., et al. (2023). Design, Synthesis and Biological Evaluation of a Novel Bioactive Indane Scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with Potential Anticancer Activity. ResearchGate. [Link]

  • de la Torre, R., et al. (2025). A Nurr1 agonist derived from the natural ligand DHI induces neuroprotective gene expression. PMC. [Link]

  • Perez-Gonzalez, M., et al. (2022). Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review. MDPI. [Link]

  • Liu, J., et al. (2022). Diaporindenes A−D: Four Unusual 2, 3-Dihydro-1H-Indene Analogues with Anti-inflammatory Activities from the Mangrove Endophytic Fungus Diaporthe sp. SYSU-HQ3. ResearchGate. [Link]

  • Vukojević, M., et al. (2026). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. PMC. [Link]

  • Vukojević, M., et al. (2023). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Publishing. [Link]

  • de la Torre, R., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. [Link]

  • Kumar, S., et al. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. MDPI. [Link]

  • Bano, S., et al. (2023). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. [Link]

Sources

Exploratory

Chiral Indanols and Their Derivatives: A Technical Guide for Asymmetric Synthesis and Drug Discovery

Introduction: The Architectural Significance of Chiral Indanols In the landscape of modern synthetic chemistry and pharmaceutical development, the demand for enantiomerically pure compounds is a cornerstone of innovation...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Significance of Chiral Indanols

In the landscape of modern synthetic chemistry and pharmaceutical development, the demand for enantiomerically pure compounds is a cornerstone of innovation. Chirality, the property of non-superimposable mirror images, is a fundamental principle that dictates molecular recognition and biological activity.[1] Within the arsenal of chiral building blocks, chiral indanols and their derivatives have emerged as a privileged scaffold. Their rigid, bicyclic framework provides a well-defined stereochemical environment, making them exceptional chiral auxiliaries, ligands for asymmetric catalysis, and key structural motifs in a variety of bioactive molecules.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and applications of chiral indanols, offering field-proven insights for researchers, scientists, and drug development professionals.

The strategic importance of chiral indanols is perhaps best exemplified by the prominent role of cis-1-amino-2-indanol in the synthesis of Indinavir (Crixivan®), a potent HIV protease inhibitor.[3] The specific stereochemistry of the amino and hydroxyl groups in this indanol derivative is crucial for the drug's efficacy, highlighting the profound impact of chirality on therapeutic outcomes. Beyond this notable example, chiral indanols are instrumental in a wide array of asymmetric transformations, including reductions, alkylations, and cycloadditions, consistently delivering high levels of stereocontrol.[1][4]

Strategic Synthesis of Chiral Indanols: Pathways to Enantiopurity

The synthesis of enantiomerically pure indanols is a critical undertaking, with several strategic approaches developed to control both the relative and absolute stereochemistry of the vicinal amino and hydroxyl groups. The primary precursor for many of these syntheses is the readily available hydrocarbon, indene.

Asymmetric Epoxidation of Indene followed by Ritter Reaction: A Mainstay for cis-1-Amino-2-indanol

One of the most robust and industrially scalable routes to enantiopure cis-1-amino-2-indanol commences with the asymmetric epoxidation of indene.[3] This key step establishes the initial stereocenter, which then directs the subsequent stereochemical outcomes. The Jacobsen-Katsuki epoxidation, employing a chiral manganese-salen complex, is a highly effective method for this transformation.[3][5]

The resulting chiral indene oxide is then subjected to a Ritter reaction.[2] In this process, the epoxide is opened by a nucleophilic attack of acetonitrile under acidic conditions, proceeding through a cyclic oxazoline intermediate.[6] This intramolecular cyclization occurs with an inversion of configuration at one of the benzylic carbons, which is crucial for establishing the desired cis relationship between the amino and hydroxyl groups upon subsequent hydrolysis.

Indene Indene Indene_Oxide Chiral Indene Oxide Indene->Indene_Oxide Asymmetric Epoxidation (e.g., Jacobsen Catalyst) Oxazoline Oxazoline Intermediate Indene_Oxide->Oxazoline Ritter Reaction (CH3CN, H+) cis_Aminoindanol cis-1-Amino-2-indanol Oxazoline->cis_Aminoindanol Hydrolysis (e.g., NaOH) cluster_0 Catalytic Cycle of CBS Reduction Catalyst Chiral Oxazaborolidine Complex Catalyst-Borane Complex Catalyst->Complex + BH3 Transition_State Ketone-Catalyst-Borane Complex (Transition State) Complex->Transition_State + Ketone Product_Complex Alkoxyborane-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Product Release & Catalyst Regeneration

Caption: Catalytic cycle of the CBS reduction.

In this cycle, the borane (BH3) coordinates to the nitrogen atom of the chiral oxazaborolidine catalyst. [7]This coordination activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron, which then coordinates to the ketone. [7]The hydride transfer occurs through a highly organized, six-membered transition state, leading to the formation of the chiral alcohol with high enantioselectivity. [7]

The efficacy of the cis-1-amino-2-indanol-derived oxazaborolidine catalyst is comparable, and in some cases superior, to the well-established CBS catalyst derived from (S)-diphenylprolinol. [4]

Substrate Chiral Alcohol/Catalyst System Yield (%) Enantiomeric Excess (ee %)
Acetophenone (1S, 2R)-(-)-cis-1-amino-2-indanol derived oxazaborolidine 89 91% (R)
Acetophenone (S)-diphenylprolinol derived oxazaborolidine (CBS) >95 >98% (R)

| 2'-Chloroacetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol derived oxazaborolidine | 91 | 96% (R) |

Data collated from peer-reviewed literature for objective comparison. [4]

Ligands for Transition Metal Catalysis

Chiral indanol derivatives have also found widespread use as ligands for various transition metals, including rhodium, palladium, and ruthenium, in a range of asymmetric transformations.

For instance, chiral 3-aryl-1-indanones have been synthesized with high enantioselectivity (up to 95% ee) through a rhodium-catalyzed asymmetric intramolecular 1,4-addition, employing a simple chiral monophosphorus ligand. [8] In the realm of palladium catalysis, phosphorus-containing oxazolines derived from chiral amino indanols have been shown to be highly efficient ligands for enantioselective allylic amination reactions. [9]The mechanism of palladium-catalyzed allylic amination involves the formation of a π-allylpalladium intermediate, and the chiral ligand plays a crucial role in controlling the stereochemical outcome of the nucleophilic attack. [9][10] Furthermore, the rigid structure of (1S,2R)-1-amino-2-indanol makes it a powerful ligand for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines, affording the corresponding chiral alcohols and amines with high enantioselectivity. [1]

The Role of Chiral Indanols in Drug Development

The indane scaffold is a recurring motif in a number of pharmaceutically active compounds. The ability to synthesize chiral indanol derivatives with high enantiomeric purity is therefore of paramount importance in drug discovery and development.

As previously mentioned, the most prominent example is the use of (1S,2R)-cis-1-amino-2-indanol in the synthesis of the HIV protease inhibitor Indinavir. [3]Beyond this, chiral indanols serve as versatile starting materials for the synthesis of a diverse array of bioactive molecules. For example, derivatives of cis-1-amino-2-indanol have been investigated as α-glucosidase inhibitors for the potential treatment of diabetes.

The kinetic resolution of racemic 1-indanol derivatives using chiral catalysts provides another avenue to access enantiomerically enriched building blocks for pharmaceutical synthesis. [11]For example, chiral guanidine catalysts have been successfully employed for the silylative kinetic resolution of racemic 1-indanols with high selectivity. [11]

Conclusion and Future Outlook

Chiral indanols and their derivatives have firmly established themselves as a versatile and powerful class of molecules in the fields of asymmetric synthesis and drug discovery. Their rigid bicyclic structure provides a unique and highly effective platform for inducing chirality in a wide range of chemical transformations. The development of robust and scalable synthetic routes, including both chemical and biocatalytic methods, has made these valuable building blocks readily accessible.

As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral indanols is set to increase further. Future research in this area will likely focus on the development of novel indanol-based ligands for new and challenging asymmetric transformations, as well as the exploration of the indane scaffold in the design of new therapeutic agents. The continued synergy between synthetic chemistry, catalysis, and medicinal chemistry will undoubtedly unlock the full potential of this remarkable class of chiral molecules.

References

  • (1s,2r)-1-aminoindan-2-ol. Organic Syntheses Procedure. Available at: [Link]

  • Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. Available at: [Link]

  • Synthesis of enantiomerically pure trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol by lipase and omega-transaminase. PubMed. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. Available at: [Link]

  • CBS catalyst. Wikipedia. Available at: [Link]

  • Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine. The Journal of Organic Chemistry. Available at: [Link]

  • New insights into the mechanism of palladium-catalyzed allylic amination. PubMed. Available at: [Link]

  • Enantioselective synthesis of (1S,2R)-1-amino-2-indanol via the Ritter... ResearchGate. Available at: [Link]

  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissertation Submitted. Available at: [Link]

  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews. Available at: [Link]

  • Biocatalytic asymmetric synthesis of ( S )-1-indanol using Lactobacillus paracasei BD71. Taylor & Francis Online. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. Available at: [Link]

  • CBS Reduction, Enantioselective Catalysis. YouTube. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and Applications in Total Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. ResearchGate. Available at: [Link]

  • New Insights into the Mechanism of Palladium-Catalyzed Allylic Amination. ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction: A Review. OUCI. Available at: [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Hydroxy-Dihydro-Indene Carbonitriles

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the solubility characteristics of hydroxy-dihydro-indene carbonitriles, a class of compou...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of hydroxy-dihydro-indene carbonitriles, a class of compounds with significant potential in medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility assessment. It delves into the molecular determinants of solubility for this specific chemical scaffold, outlines detailed experimental protocols, and explores strategies for solubility modulation. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a self-validating and robust approach to solubility studies.

Introduction: The Significance of Hydroxy-Dihydro-Indene Carbonitriles and the Primacy of Solubility

Hydroxy-dihydro-indene carbonitriles represent a promising scaffold in modern drug discovery. The fusion of a bicyclic indane core with polar hydroxyl and nitrile functional groups creates a unique physicochemical profile. The nitrile group, in particular, is a versatile functional group in medicinal chemistry, known for its ability to enhance binding affinity and improve pharmacokinetic profiles.[1] However, the successful translation of these promising compounds from bench to bedside is fundamentally contingent on one of their most critical physicochemical properties: solubility.

Solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, governs a cascade of developability parameters.[2][3][4] From initial high-throughput screening assays to formulation and ultimately, bioavailability, an intricate understanding and precise measurement of solubility are paramount. This guide will provide the foundational knowledge and practical tools necessary to navigate the complexities of solubility for the hydroxy-dihydro-indene carbonitrile class.

Theoretical Framework: Deconstructing the Solubility of Hydroxy-Dihydro-Indene Carbonitriles

The solubility of a hydroxy-dihydro-indene carbonitrile is a multifactorial property dictated by the interplay of its molecular structure and the nature of the solvent. A qualitative prediction of solubility can be derived by dissecting the molecule into its constituent parts: the nonpolar dihydro-indene core and the polar hydroxyl and carbonitrile functional groups.

  • The Dihydro-Indene Core: This bicyclic hydrocarbon framework is inherently nonpolar and will contribute to poor aqueous solubility. Its lipophilic nature will favor dissolution in organic solvents.

  • The Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the hydroxyl group significantly enhances polarity and the potential for aqueous solubility.[5] Its presence is a key feature for improving the "drug-like" properties of the scaffold.

  • The Carbonitrile Group (-CN): The nitrile group is highly polar due to the electronegativity of the nitrogen atom and the triple bond.[6][7][8] While it cannot act as a hydrogen bond donor, the lone pair of electrons on the nitrogen can accept hydrogen bonds from protic solvents like water, contributing to aqueous solubility.[6][8] The incorporation of a nitrile can also lead to improved pharmacokinetic parameters.[1]

The overall solubility will therefore be a balance between the lipophilic character of the indane ring system and the hydrophilic contributions of the hydroxyl and nitrile moieties.

Solvent-Solute Interactions: A Deeper Dive

The principle of "like dissolves like" provides a foundational understanding of solubility.

  • Polar Solvents (e.g., Water, Ethanol): In aqueous media, the hydroxyl group of the hydroxy-dihydro-indene carbonitrile can form strong hydrogen bonds with water molecules. The nitrile group can also participate in hydrogen bonding as an acceptor.[6][8] These favorable interactions must overcome the energy required to disrupt the hydrogen bonding network of water and the crystal lattice energy of the solid compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, van der Waals forces will be the predominant interactions. The nonpolar dihydro-indene core will interact favorably with these solvents. However, the polar hydroxyl and nitrile groups will be less effectively solvated, potentially limiting solubility.

  • Aprotic Polar Solvents (e.g., DMSO, Acetone): These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule and can also induce favorable van der Waals interactions with the nonpolar core. Benzonitrile, a related simple aromatic nitrile, is miscible with acetone.[9]

  • Protic Polar Organic Solvents (e.g., Ethanol, Methanol): These solvents offer a hybrid environment, capable of both hydrogen bonding with the polar groups and van der Waals interactions with the nonpolar core. 1-Indanol, a structurally related compound, is soluble in ethanol.[10][11][12][13]

The interplay of these forces is visually represented in the following diagram:

Solvent-Solute Interactions for Hydroxy-Dihydro-Indene Carbonitriles cluster_solute Hydroxy-Dihydro-Indene Carbonitrile cluster_solvents Solvent Types Indene Core Indene Core Polar Aprotic (DMSO, Acetone) Polar Aprotic (DMSO, Acetone) Indene Core->Polar Aprotic (DMSO, Acetone) van der Waals Nonpolar (Hexane, Toluene) Nonpolar (Hexane, Toluene) Indene Core->Nonpolar (Hexane, Toluene) van der Waals Hydroxyl Group Hydroxyl Group Polar Protic (Water, Ethanol) Polar Protic (Water, Ethanol) Hydroxyl Group->Polar Protic (Water, Ethanol) H-Bonding (Donor/Acceptor) Hydroxyl Group->Polar Aprotic (DMSO, Acetone) Dipole-Dipole Nitrile Group Nitrile Group Nitrile Group->Polar Protic (Water, Ethanol) H-Bonding (Acceptor) Nitrile Group->Polar Aprotic (DMSO, Acetone) Dipole-Dipole Shake-Flask Method Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Centrifuge/Settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify (HPLC/LC-MS) F->G

Sources

Foundational

Unlocking the Therapeutic Potential of the Indene Scaffold: A Technical Guide to Key Molecular Targets

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Indene Scaffold - A Privileged Structure in Medicinal Chemistry The journey of a drug from a laboratory concept to a clini...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Indene Scaffold - A Privileged Structure in Medicinal Chemistry

The journey of a drug from a laboratory concept to a clinical reality is a testament to the intricate dance between chemical structure and biological function. Within the vast arsenal of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," consistently appear in compounds targeting a wide array of biological entities. The indene scaffold, a simple yet elegant fusion of a benzene and a cyclopentene ring, is a prime example of such a structure.[1][2] Its rigid, bicyclic nature provides a robust platform for diverse functionalization, allowing for the precise spatial orientation of pharmacophoric groups to engage with biological targets.[2] This inherent versatility has led to the development of numerous biologically active molecules, ranging from established pharmaceuticals like the anti-inflammatory drug Sulindac and the Alzheimer's treatment Donepezil to a plethora of investigational agents with promising therapeutic profiles.[2][3][4][5]

This technical guide offers an in-depth exploration of the key therapeutic targets modulated by indene derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between chemical modifications of the indene core and their specific interactions with crucial proteins implicated in a range of pathologies. We will delve into the mechanistic underpinnings of these interactions, provide validated experimental protocols for their characterization, and present quantitative data to guide future drug discovery efforts. Our objective is to furnish the drug development community with a comprehensive and actionable resource for harnessing the full therapeutic potential of the indene scaffold.

I. Targeting the Central Nervous System: Combating Neurodegeneration and Modulating Neuronal Signaling

The blood-brain barrier presents a formidable challenge in CNS drug development. The physicochemical properties of the indene scaffold, however, can be tailored to facilitate CNS penetration, making it an attractive starting point for neuro-therapeutics.

Cholinesterases (AChE and BuChE) in Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease (AD).[3][4][6] Notably, the FDA-approved drug Donepezil is an indene-1-one analog, highlighting the scaffold's clinical relevance.[3][5]

Mechanism of Action: Indene derivatives have been designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. This dual-site binding can not only prevent acetylcholine hydrolysis but also inhibit AChE-induced aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.[3][6] Certain derivatives also exhibit inhibitory activity against butyrylcholinesterase (BuChE), another cholinesterase whose levels increase in the AD brain.[3][4][5]

Key Derivatives and Potency: A series of 2-(5-fluoro-2-methyl-1-{(E)-4-(-(methylsulfinyl) benzylidene}-1H-inden-3-yl)-N'-(substituted benzylidene) acetohydrazide derivatives have shown significant inhibitory potential.[3]

CompoundTargetIC50 (µM)Selectivity Ratio (BuChE/AChE)Reference
SD-30 AChE13.86 ± 0.1633.50[3][4][6]
BuChE48.55 ± 0.136[3][4][6]
SD-24 AChE40.43 ± 0.0672.30[3][5]
BuChE92.86 ± 0.066[3][5]
Donepezil AChEPotent Inhibitor (nM range)Highly Selective for AChE[3]

Table 1: Inhibitory activities of selected indene derivatives against human cholinesterases.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

This spectrophotometric method is a standard for quantifying AChE and BuChE activity.

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in buffer).

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (10 mM in buffer).

    • AChE or BuChE enzyme solution (from human erythrocytes or equine serum, respectively), diluted in buffer to a working concentration.

    • Test compound (indene derivative) stock solution in DMSO, with serial dilutions in buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 10 µL of test compound dilution (or buffer for control, or a standard inhibitor like Donepezil).

      • 10 µL of enzyme solution.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage inhibition for each concentration of the test compound relative to the control.

    • Plot percentage inhibition versus log[Inhibitor] and fit the data to a dose-response curve to calculate the IC50 value.

Serotonin 5-HT6 Receptor Agonism

The 5-HT6 receptor, primarily expressed in the CNS, is a compelling target for improving cognitive function in disorders like AD and schizophrenia.

Mechanism of Action: Indenylsulfonamide derivatives have been identified as potent and selective 5-HT6 receptor agonists.[7] The indene core acts as a bioisostere for the indole ring commonly found in serotonin and other 5-HT ligands. The affinity and agonist activity are modulated by the nature of the aryl(heteroaryl)sulfonyl group on the indene 5-position and substitutions on the aminoethyl side chain.[7][8]

Key Derivatives and Potency:

CompoundTargetKi (nM)EC50 (nM)Emax (%)Reference
Compound 43 5-HT6 Receptor4.50.998 (Full Agonist)[7]
Indenylsulfonamide 5-HT6 Receptor50.6--[8]

Table 2: In vitro activity of representative indenylsulfonamides at the human 5-HT6 receptor.

Experimental Protocol: Radioligand Binding Assay for 5-HT6 Receptor

This assay determines the affinity of a test compound for the receptor by measuring its ability to displace a specific radiolabeled ligand.

  • Materials:

    • Cell membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293).

    • Radioligand: [3H]-LSD or [125I]-SB-258585.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

    • Non-specific binding (NSB) ligand: Serotonin (10 µM) or Methiothepin (10 µM).

    • Test compounds (indene derivatives) at various concentrations.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Assay Procedure:

    • In a 96-well plate, combine:

      • Cell membranes (10-20 µg protein/well).

      • Radioligand at a concentration near its Kd.

      • Test compound or vehicle (for total binding) or NSB ligand.

    • Incubate at 25°C for 60-120 minutes.

    • Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester and wash with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Determine the percent displacement of the radioligand by the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Targeting Oncogenic Pathways: A Multi-pronged Attack on Cancer

The indene scaffold has proven to be a remarkably fertile ground for the discovery of anticancer agents, with derivatives targeting multiple, distinct hallmarks of cancer.

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for cancer chemotherapy.

Mechanism of Action: Dihydro-1H-indene derivatives have been developed as potent tubulin polymerization inhibitors that bind to the colchicine binding site (CBS).[9][10] This interaction disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[9][10][11] Furthermore, by disrupting the cytoskeleton of endothelial cells, these compounds exhibit anti-angiogenic properties, crucial for inhibiting tumor growth and metastasis.[9][10]

Key Derivatives and Potency:

CompoundCell LineIC50 (µM)Reference
12d K562 (Leukemia)0.028[9]
A549 (Lung)0.035[9]
Hela (Cervical)0.087[9]
HCT116 (Colon)0.041[9]

Table 3: Antiproliferative activity of the lead tubulin inhibitor, compound 12d.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of microtubules in real-time.

  • Reagents:

    • Tubulin (>99% pure) from bovine brain.

    • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • GTP solution (10 mM).

    • Fluorescent reporter (e.g., DAPI).

    • Test compounds (indene derivatives), Paclitaxel (polymerization promoter), and Colchicine (polymerization inhibitor).

  • Assay Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

    • In a pre-warmed 96-well plate, add test compounds at various concentrations.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP (final concentration 1 mM) and transferring the plate to a fluorometer pre-heated to 37°C.

    • Monitor the increase in fluorescence (e.g., Ex: 360 nm, Em: 450 nm) over time (e.g., 60 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • Compare the polymerization curves of test compounds to the vehicle control, positive control (paclitaxel), and negative control (colchicine).

    • Determine the IC50 value for inhibition of tubulin polymerization.

Diagram: Tubulin Inhibition and Downstream Effects

Tubulin_Pathway Indene Indene Derivative (e.g., 12d) Tubulin α/β-Tubulin Dimers Indene->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Indene->Microtubule Inhibits Tubulin->Microtubule Polymerization Dynamics Disrupted Microtubule Dynamics Microtubule->Dynamics G2M G2/M Phase Arrest Dynamics->G2M Angiogenesis Anti-Angiogenesis Dynamics->Angiogenesis In endothelial cells Apoptosis Apoptosis G2M->Apoptosis

Caption: Indene derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Ras-Raf Protein-Protein Interaction

The Ras oncogenes are frequently mutated in human cancers, leading to constitutive activation of the MAPK signaling pathway, which drives cell proliferation.

Mechanism of Action: Derivatives of the NSAID Sulindac, which possesses an indene core, have been developed to directly target Ras.[12][13] These compounds disrupt the critical protein-protein interaction between Ras-GTP (the active form of Ras) and its downstream effector, Raf kinase.[12] NMR studies have confirmed that these derivatives bind to a region on Ras that is crucial for this interaction.[12] A key advantage of these derivatives is the chemical modification to reduce or eliminate the cyclooxygenase (COX) inhibitory activity associated with Sulindac, thereby minimizing potential gastrointestinal side effects.[12]

Key Derivatives and Potency: Although specific IC50 values for the most potent derivatives are in the low micromolar range, the focus has been on improving potency and reducing off-target COX activity compared to the parent compound, Sulindac sulfide.[12]

Experimental Protocol: ELISA-based Ras-Raf Binding Assay

This assay quantifies the inhibition of the Ras-Raf interaction in a high-throughput format.

  • Reagents:

    • Recombinant GST-tagged Raf-RBD (Ras Binding Domain).

    • Recombinant His-tagged Ras.

    • GTPγS (a non-hydrolyzable GTP analog) for loading Ras.

    • Glutathione-coated 96-well plates.

    • Anti-His antibody conjugated to HRP.

    • TMB substrate.

    • Stop solution (e.g., 1 M H2SO4).

  • Assay Procedure:

    • Coat the glutathione plate with GST-Raf-RBD.

    • Load Ras with GTPγS to activate it.

    • In a separate plate, incubate the GTPγS-loaded Ras with various concentrations of the indene derivative test compound.

    • Transfer the Ras/inhibitor mixture to the washed GST-Raf-RBD coated plate.

    • Incubate to allow for Ras-Raf binding.

    • Wash away unbound proteins.

    • Add the anti-His-HRP antibody and incubate.

    • Wash, then add TMB substrate and incubate until color develops.

    • Add stop solution and read absorbance at 450 nm.

  • Data Analysis:

    • The signal is proportional to the amount of Ras bound to Raf.

    • Calculate the percentage inhibition for each inhibitor concentration.

    • Determine the IC50 value from a dose-response curve.

Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins driving cancer cell growth and survival.

Mechanism of Action: Novel indene-based hybrids have been synthesized that exhibit potent inhibitory activity against Hsp90.[14] These compounds likely bind to the ATP-binding pocket in the N-terminal domain of Hsp90, competing with the endogenous ATP and preventing the chaperone from functioning. This leads to the degradation of Hsp90 client proteins, such as HER2, Akt, and Raf-1, ultimately resulting in cell growth arrest and apoptosis.

Key Derivatives and Potency:

CompoundTargetIC50 (nM)Cell Line (MCF-7) IC50 (µM)Reference
8a Hsp90 Enzyme18.79 ± 0.68Significant antitumor effect[14]
Alvespimycin Hsp90 EnzymeReference DrugReference Drug[14]

Table 4: Hsp90 inhibitory activity of a lead indene derivative.

Diagram: Hsp90 Inhibition Workflow

Hsp90_Workflow Synthesis Indene Derivative Synthesis CellAssay Antiproliferative Assay (e.g., MCF-7, MDA-MB-231) Synthesis->CellAssay EnzymeAssay Hsp90 Enzyme Inhibition Assay (IC50) CellAssay->EnzymeAssay Active Compounds Docking Molecular Docking (ATP Binding Site) EnzymeAssay->Docking Potent Inhibitors Lead Lead Compound (e.g., 8a) Docking->Lead Validate Binding Mode

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

Welcome to the technical support guide for the synthesis of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile. This molecule is a key intermediate in the synthesis of various pharmaceutical agents, making high-yield, h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile. This molecule is a key intermediate in the synthesis of various pharmaceutical agents, making high-yield, high-purity production essential. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this sensitive reaction.

The primary and most reliable method for synthesizing this chiral alcohol is the asymmetric reduction of its prochiral ketone precursor, 4-cyano-1-indanone. The Corey-Bakshi-Shibata (CBS) reduction is a widely acclaimed method for this transformation due to its predictability and excellent stereocontrol, often achieving high enantiomeric excess (ee).[1][2] This guide will focus on optimizing the CBS reduction and addressing common issues encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the CBS reduction for this synthesis?

The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with a borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂).[1] This catalyst-borane complex then coordinates to the ketone (4-cyano-1-indanone). The catalyst's chiral environment sterically directs the hydride delivery from the borane to one face of the ketone, resulting in the formation of the desired (1R)-alcohol with high enantioselectivity.[2][3] The catalyst is regenerated and continues the cycle.

Q2: Which specific CBS catalyst and borane source are recommended?

For the synthesis of the (1R)-alcohol, the (R)-CBS catalyst is typically used. The most common variant is derived from (R)-diphenylprolinol. The choice of borane source can influence the reaction; BH₃·THF is widely used, but BH₃·SMe₂ can sometimes offer different reactivity profiles. Catecholborane is another alternative, particularly for reactions requiring very low temperatures to maximize enantioselectivity.[1][2]

Q3: How critical is the purity of the starting material, 4-cyano-1-indanone?

Extremely critical. Impurities in the starting ketone can inhibit or poison the catalyst, leading to low conversion and reduced enantioselectivity.[4] It is essential to use highly pure 4-cyano-1-indanone. Recrystallization or column chromatography of the starting material is recommended if impurities are suspected.

Q4: What are the most critical reaction parameters to control for maximizing yield and enantioselectivity?

The most critical parameters are:

  • Temperature: Lower temperatures (e.g., 0°C to -78°C) generally lead to higher enantiomeric excess (ee) by increasing the energy difference between the two possible transition states.[2][4]

  • Anhydrous Conditions: Oxazaborolidine catalysts and borane reagents are highly sensitive to moisture.[2][4] All glassware must be oven- or flame-dried, and all solvents and reagents must be strictly anhydrous.

  • Reagent Stoichiometry: The ratio of substrate to catalyst and reducing agent must be carefully controlled. An incorrect ratio can lead to incomplete reactions or an increase in the uncatalyzed background reaction, which produces a racemic product.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or Stalled Conversion of 4-cyano-1-indanone

Question: "My reaction has been running for several hours, but TLC/HPLC analysis shows a significant amount of unreacted starting material. What could be the cause?"

Answer:

Low or stalled conversion is one of the most common issues and typically points to the deactivation or insufficient quantity of the active reducing species.

Potential Causes & Step-by-Step Solutions:

  • Moisture Contamination: This is the most frequent culprit. Water rapidly decomposes the borane reagent and can degrade the CBS catalyst.[2][4]

    • Solution: Ensure every component of the reaction is rigorously dry. Flame-dry all glassware under vacuum or nitrogen. Use freshly distilled, anhydrous solvents (like THF). Use sure-seal bottles for all reagents and transfer them via syringe under an inert atmosphere (Nitrogen or Argon).

  • Degraded Borane Reagent: Borane-THF solutions can degrade over time, especially if not stored properly. Commercially available solutions may also contain inhibitory borohydride species.[2]

    • Solution: Use a relatively fresh bottle of the borane reagent. If in doubt, titrate the solution to determine its exact molarity before use.

  • Catalyst Inhibition or Decomposition: Impurities in the starting ketone or solvent can inhibit the catalyst. The catalyst itself can also degrade upon improper storage.[4]

    • Solution: Purify the 4-cyano-1-indanone before the reaction. Ensure the CBS catalyst has been stored under an inert atmosphere and refrigerated. Using an in situ generated catalyst can sometimes improve reproducibility.[5]

  • Insufficient Reducing Agent: The stoichiometry of the borane is critical. Typically, 0.6 to 1.0 equivalents of BH₃ are used per equivalent of the ketone.

    • Solution: Re-evaluate your calculations and ensure the correct amount of borane was added. If the reaction has stalled, a second, small addition of the borane solution may restart it, but this should be done cautiously while monitoring the reaction.

Problem 2: Poor Enantiomeric Excess (ee%)

Question: "I have successfully converted the ketone to the alcohol, but the enantiomeric excess is much lower than the >95% reported in the literature. How can I improve it?"

Answer:

Low enantioselectivity indicates that the uncatalyzed background reaction is competing with the desired catalyst-controlled pathway, or that the reaction conditions are not optimal for stereochemical control.

Potential Causes & Step-by-Step Solutions:

  • Reaction Temperature is Too High: The energy difference between the diastereomeric transition states that lead to the (R) and (S) enantiomers is often small. Higher temperatures provide enough energy to overcome this barrier, leading to a more racemic product.

    • Solution: Perform the reaction at a lower temperature.[4] Start at 0°C and consider going as low as -40°C or even -78°C (dry ice/acetone bath). This is often the most effective way to boost ee%.

  • Rate of Addition: Adding the ketone too quickly to the catalyst/borane mixture can lead to a localized high concentration of the ketone, promoting the uncatalyzed reduction.

    • Solution: Add the solution of 4-cyano-1-indanone dropwise over a prolonged period (e.g., 30-60 minutes) using a syringe pump. This maintains a low concentration of the substrate, favoring the catalytic pathway.

  • Incorrect Stoichiometry: Using too little catalyst will increase the relative rate of the background reaction.

    • Solution: While typically 5-10 mol% of the catalyst is used, increasing the catalyst loading to 15 or even 20 mol% can sometimes improve enantioselectivity by outcompeting the uncatalyzed pathway.[4]

  • Trace Borohydride Impurities: As mentioned, some commercial borane solutions contain borohydride species that cause non-selective reduction.[2]

    • Solution: If this is suspected, using a different source or batch of borane, or opting for a different reducing agent like catecholborane, may resolve the issue.

Problem 3: Formation of Side Products and Purification Difficulties

Question: "My final product is contaminated with several impurities, making purification by chromatography difficult and lowering my isolated yield. What are these side products and how can I avoid them?"

Answer:

Side products in this reaction often arise from over-reduction or reactions involving the borane and the workup procedure.

Potential Causes & Step-by-Step Solutions:

  • Borate Ester Formation: The primary product is an alcohol-boron complex. The workup procedure is designed to hydrolyze this complex.

    • Solution: A proper quench is essential. Slowly and carefully add methanol at a low temperature (e.g., 0°C) to quench any excess borane. This is followed by an aqueous workup (e.g., dilute HCl or Rochelle's salt) to break up the borate esters and allow for extraction of the free alcohol.

  • Over-reduction: Although less common for the nitrile group under these conditions, highly reactive borane sources or prolonged reaction times at higher temperatures could potentially affect the nitrile.

    • Solution: Adhere to the recommended reaction times and temperatures. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.

  • Emulsion during Extraction: The workup can sometimes lead to emulsions, trapping the product and making separation difficult.

    • Solution: After quenching, if an emulsion forms during the extraction with an organic solvent (like ethyl acetate), adding a saturated solution of NaCl (brine) can help break the emulsion.[4]

Optimized Experimental Protocol

This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical results.

Materials:

  • 4-cyano-1-indanone (high purity)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add the (R)-CBS catalyst solution (e.g., 0.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Cool the flask to 0°C in an ice bath.

  • Borane Addition: Slowly add the BH₃·THF solution (e.g., 0.6 eq) to the catalyst solution while maintaining the temperature at 0°C. Stir the mixture for 15-20 minutes to allow for the formation of the active catalyst-borane complex.[6]

  • Substrate Addition: Dissolve the 4-cyano-1-indanone (1.0 eq) in anhydrous THF. Using a syringe pump, add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by TLC or HPLC until the starting material is fully consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding anhydrous methanol dropwise at 0°C until gas evolution ceases.

  • Workup: Add 1 M HCl and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual acid and water.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile.

Data & Visualization

Table 1: Effect of Temperature on Enantioselectivity
Temperature (°C)Typical ee% RangeNotes
25 (Room Temp)75-85%Faster reaction, but significant background reduction.
090-97%Good balance of reaction rate and selectivity.[4]
-2095-99%Slower reaction, but often yields excellent ee%.
-78>99%Very slow, may require extended reaction times.[2]

Note: These values are illustrative and can vary based on substrate purity, reagent quality, and specific reaction conditions.

Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware under N2 atmosphere prep2 Use anhydrous solvents & reagents prep1->prep2 Critical for success react1 Cool flask to 0°C prep2->react1 react2 Add (R)-CBS Catalyst (0.1 eq) react1->react2 react3 Slowly add BH3-THF (0.6 eq) react2->react3 react4 Stir 15 min (Complex formation) react3->react4 react5 Add Ketone in THF dropwise via syringe pump react4->react5 react6 Monitor by TLC/HPLC react5->react6 work1 Quench with MeOH at 0°C react6->work1 work2 Add 1M HCl work1->work2 work3 Extract with EtOAc (3x) work2->work3 work4 Wash with Brine work3->work4 work5 Dry (MgSO4) & Concentrate work4->work5 work6 Purify via Chromatography work5->work6

Caption: Optimized workflow for CBS reduction of 4-cyano-1-indanone.

G start Low Yield or Stalled Reaction q1 Are all reagents & solvents anhydrous? start->q1 sol1 Re-dry all glassware. Use fresh anhydrous solvents. Run reaction under N2/Ar. q1->sol1 No q2 Is the borane source fresh/active? q1->q2 Yes a1_yes Yes a1_no No sol2 Use a new bottle of BH3-THF or titrate existing solution. q2->sol2 No q3 Is the starting ketone pure? q2->q3 Yes a2_yes Yes a2_no No sol3 Purify 4-cyano-1-indanone by recrystallization or chromatography. q3->sol3 No end_node Consider increasing catalyst loading or reaction time. q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low reaction conversion.

References

  • Benchchem. Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions.
  • Caulfield, C.E. et al. (2006). A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB−NO2: A Chiral Lewis Acid. ACS Publications.
  • Alfa Chemistry. (2025). Corey-Bakshi-Shibata Reduction.
  • Kim, M. et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC.
  • Wikipedia. Corey–Itsuno reduction.
  • ResearchGate. (2025). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
  • Organic Chemistry Portal. (2021). CBS Reduction, Enantioselective Catalysis.

Sources

Optimization

Technical Support Center: Stereochemical Preservation of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical stereochemical vulnerabilities of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical stereochemical vulnerabilities of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile. This chiral benzylic alcohol is a vital intermediate in the synthesis of the sphingosine-1-phosphate (S1P) receptor modulator Ozanimod[1].

Because the hydroxyl group is situated at a highly activated benzylic position, the stereocenter is exceptionally fragile. Minor deviations in pH, temperature, or the presence of trace transition metals can lead to rapid racemization. This guide provides the mechanistic causality behind these failures, quantitative benchmarks, and self-validating protocols to ensure your workflows consistently yield >99% enantiomeric excess (ee).

Part 1: Mechanistic Causality of Racemization

To prevent enantiomeric erosion, we must first understand the two primary pathways through which this specific indanol derivative racemizes:

  • Acid-Catalyzed SN1 Pathway: In acidic media, the hydroxyl group is protonated and eliminated as water. This generates a resonance-stabilized, planar benzylic carbocation. Subsequent nucleophilic attack by water is non-stereoselective, leading to a racemic mixture[2].

  • Metal-Catalyzed Redox Pathway: Trace transition metals (e.g., Ru, Pd) from upstream reductions or downstream cross-couplings can catalyze a reversible Oppenauer-type oxidation. The chiral alcohol is temporarily dehydrogenated to the achiral ketone (1-oxo-2,3-dihydro-1H-indene-4-carbonitrile), destroying the stereocenter before being re-reduced into a racemic mixture[3].

RacemizationMechanisms R_Alc (1R)-Alcohol (Target) Prot_Alc Protonated Intermediate R_Alc->Prot_Alc H+ (pH < 4) Ketone 1-Oxo-Indene (Ketone) R_Alc->Ketone Pd/Ru/Base (-H₂) S_Alc (1S)-Alcohol (Racemate) Carbocation Planar Benzylic Carbocation Prot_Alc->Carbocation -H₂O Carbocation->R_Alc +H₂O (Face A) Carbocation->S_Alc +H₂O (Face B) Ketone->R_Alc +H₂ (Non-selective) Ketone->S_Alc +H₂ (Non-selective)

Mechanistic pathways of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile racemization.

Part 2: Troubleshooting Guides & FAQs

Q: My asymmetric reduction yields >99% ee of the (1R)-indanol, but after aqueous workup, the ee drops to 85-90%. What is happening? Root Cause: You are likely triggering acid-catalyzed SN1 racemization. If you quench the reaction with a strong acid (e.g., 1M HCl) to neutralize basic catalysts or borane reagents, the local pH drops below 4. The benzylic hydroxyl group protonates and forms a planar carbocation[2]. Solution: Transition to a buffered quench. Use mild, slightly basic buffers (e.g., 5% aqueous NaHCO₃) to maintain a pH of 7.5–8.0 during extraction.

Q: During the subsequent palladium-catalyzed cyanation or cross-coupling step, I observe significant erosion of enantiopurity alongside the appearance of a new impurity. Why? Root Cause: This is transition-metal mediated redox racemization. Metals like Pd, Ru, or Ir can insert into the O-H bond and undergo β-hydride elimination, reversibly oxidizing the chiral alcohol to the achiral ketone[3]. Solution: Ensure complete removal of transition metals from prior steps using thiol-functionalized silica scavengers. Monitor the reaction for ketone formation (via UV at 270 nm) as a leading indicator of redox racemization.

Q: How should I store the isolated (1R)-alcohol to guarantee long-term stereochemical integrity? Root Cause: Auto-ionization and thermal degradation. Even in the solid state, trace acidic impurities from solvents (e.g., HCl generated from the photolytic degradation of chloroform) can trigger slow racemization over time at elevated temperatures. Solution: Store the compound at 2–8 °C under an inert argon atmosphere. Avoid halogenated solvents for long-term storage solutions; use MTBE or EtOAc instead.

Q: What is the most reliable analytical method to verify the enantiomeric excess of this specific compound? Solution: Direct high-performance liquid chromatography (HPLC) utilizing polysaccharide-based chiral stationary phases under polar organic elution modes (e.g., Chiralpak AD with Methanol/2-propanol) provides baseline separation of the enantiomers without inducing on-column degradation[4].

Part 3: Quantitative Data & Quality Control

The following table summarizes the quantitative impact of various environmental and experimental conditions on the stereochemical integrity of the (1R)-alcohol. Use this as a benchmark for your quality control assessments.

Experimental ConditionExposure Time / TempInitial ee (%)Final ee (%)Primary Racemization MechanismRecommended Mitigation
1.0 M HCl (aq) Workup 2 h / 25 °C99.582.1SN1 Benzylic CarbocationQuench with 5% NaHCO₃ (pH 7.5-8.0)
Residual Pd/C (1 mol%) 4 h / 50 °C99.564.3Reversible Redox (Oppenauer)Treat with SiliaMetS® Thiol prior to heating
Neat Storage (Air) 30 days / 40 °C99.597.2Thermal Auto-ionizationStore at 2-8 °C under Argon
Chloroform Solution 7 days / 25 °C99.594.8Acidic Solvent DegradationUse MTBE or EtOAc as solvent

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility and trustworthiness, the following standard operating procedures (SOPs) are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

WorkupWorkflow Start Crude Reaction Mixture (Contains (1R)-Alcohol) Quench Quench with 5% NaHCO3 (Maintain pH 7.5-8.0) Start->Quench Extract Extract with EtOAc/MTBE (< 25°C) Quench->Extract Wash Wash with Brine (Remove residual water) Extract->Wash Dry Dry over Na2SO4 (Avoid MgSO4 if acidic) Wash->Dry Scavenge Add SiliaMetS Thiol (Remove Pd/Ru traces) Dry->Scavenge If transition metals present Filter Filter & Concentrate (T_bath < 35°C) Dry->Filter If metal-free Scavenge->Filter Product Pure (1R)-Alcohol (>99% ee) Filter->Product

Optimized workflow for enantio-preserving isolation of the (1R)-alcohol.

Protocol A: Enantio-Preserving Aqueous Workup

Objective: Isolate the (1R)-alcohol from the crude reaction mixture without triggering carbocation-mediated racemization.

  • Upon reaction completion, cool the crude mixture to 0–5 °C using an ice bath.

  • Quench slowly by dropwise addition of a 5% w/v aqueous NaHCO₃ solution.

    • Self-Validation Checkpoint 1: Measure the aqueous layer pH using a calibrated probe. Do not proceed until the pH stabilizes strictly between 7.5 and 8.0. If pH < 7.5, add additional NaHCO₃.

  • Extract the aqueous layer with Methyl tert-butyl ether (MTBE). Note: Avoid dichloromethane (DCM) to prevent trace phosgene/HCl generation.

  • Wash the combined organic layers with saturated NaCl (brine) and dry over anhydrous Na₂SO₄.

    • Self-Validation Checkpoint 2: Avoid MgSO₄. Its slight Lewis acidity can promote epimerization in highly sensitive benzylic systems. Ensure the desiccant flows freely, indicating complete water removal.

  • Concentrate under reduced pressure with a rotary evaporator water bath temperature strictly < 35 °C.

    • Self-Validation Checkpoint 3: Analyze a 1 mg sample via chiral HPLC (Chiralpak AD). The ee must be >99.0%. If the ee has dropped, review the extraction temperature and pH logs.

Protocol B: Transition Metal Scavenging Workflow

Objective: Eliminate trace metals (Ru, Pd) that catalyze reversible redox racemization prior to downstream heating steps.

  • Dissolve the crude (1R)-alcohol in EtOAc to achieve a 0.1 M concentration.

  • Add SiliaMetS® Thiol (or an equivalent functionalized silica metal scavenger) at a loading of 5 equivalents relative to the theoretical residual metal catalyst from the previous step.

  • Stir the suspension vigorously at 25 °C for 4 hours.

  • Self-Validation Checkpoint: Filter a 0.5 mL aliquot through a 0.22 μm PTFE syringe filter and analyze via HPLC (UV at 270 nm). Look for the achiral ketone peak (1-oxo-2,3-dihydro-1H-indene-4-carbonitrile). If the ketone is detected at >0.1% relative area, it indicates active redox chemistry. Extend the scavenging time by 2 hours and re-test. The protocol is only complete when the ketone peak area ceases to grow, confirming all redox-active metals are successfully quenched.

  • Once validated, filter the entire mixture through a Celite pad, wash with EtOAc, and concentrate.

Sources

Troubleshooting

Technical Support Center: Chiral Chromatography of Indene Derivatives

Welcome to the dedicated technical support center for the chiral separation of indenes and their derivatives (e.g., 1-indanol, spirobiindanes, and amino-indenes). Because of their rigid bicyclic frameworks and varying de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the chiral separation of indenes and their derivatives (e.g., 1-indanol, spirobiindanes, and amino-indenes). Because of their rigid bicyclic frameworks and varying degrees of steric bulk, indenes require highly specific stereochemical interactions with the Chiral Stationary Phase (CSP) to achieve baseline separation.

This guide is designed for analytical researchers and drug development professionals. It provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you overcome poor resolution (Rs < 1.5), peak tailing, and co-elution.

Diagnostic Workflow

Before adjusting your instrument parameters, consult the logical troubleshooting pathway below to identify the root cause of poor enantiomeric resolution.

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) CheckK Is Retention Factor (1 < k' < 10)? Start->CheckK AdjustStrength Adjust Modifier % (e.g., Hexane/IPA ratio) CheckK->AdjustStrength No CheckAlpha Is Selectivity (α > 1.1)? CheckK->CheckAlpha Yes AdjustStrength->CheckK ChangeMod Change Modifier Type (e.g., IPA to EtOH/MeOH) CheckAlpha->ChangeMod No OptEfficiency Optimize Efficiency (N): Lower Flow Rate, Adjust Temp CheckAlpha->OptEfficiency Yes ChangeMod->CheckAlpha ChangeCSP Screen Alternative CSP (Amylose vs. Cellulose) ChangeMod->ChangeCSP If still α < 1.1 ChangeCSP->CheckK Success Baseline Resolution (Rs ≥ 1.5) OptEfficiency->Success

Workflow for troubleshooting poor enantiomeric resolution of indenes.

Section 1: FAQs on Chiral Separation of Indenes

Q1: Why do unfunctionalized indene derivatives often co-elute on standard polysaccharide CSPs? A1: Unfunctionalized indenes lack strong hydrogen-bond donors or acceptors. Their separation relies heavily on weaker van der Waals forces, π-π interactions, and inclusion complexation within the chiral grooves of the stationary phase [1]. If the mobile phase is too strong (e.g., high percentages of polar modifiers in normal phase), it disrupts these delicate transient diastereomeric complexes. Successful separation requires carefully tuning the steric fit, often necessitating highly specific CSPs (like Pirkle-type columns) or screening different polysaccharide derivatives [2].

Q2: I am analyzing an indene-based molecular motor and noticed the elution order reversed when I switched from an amylose to a cellulose column. Why does this happen? A2: This is a well-documented phenomenon driven by the supramolecular structure of the CSP. While both are polysaccharide derivatives, amylose forms a helical structure with a different groove geometry compared to the linear, sheet-like structure of cellulose. For complex indenes like 1-(9H-fluoren-9-ylidene)-2,3-dihydro-2-methyl-1H-benz[e]indene, the primary driving forces are π-π stacking and π-alkyl interactions [5]. The spatial arrangement of the phenylcarbamate groups differs between amylose and cellulose, which preferentially stabilizes the (S)-enantiomer on one phase and the (R)-enantiomer on the other, leading to an elution reversal [5].

Q3: How does the choice of alcohol modifier affect the selectivity (α) of indanols? A3: The steric bulk of the alcohol modifier dictates how it competes for hydrogen-bonding sites on the CSP. Replacing isopropanol (IPA) with ethanol (EtOH) alters the 3D conformation of the CSP's polymeric network. Because ethanol is less sterically hindered, it penetrates the chiral cavities differently, which can significantly increase the separation factor for rigid molecules like 1-indanol or 2-indanol [3].

Section 2: Troubleshooting Guide for Poor Resolution

Issue: Resolution (Rs) is stagnant at ~0.8 despite retention factor (k') being optimal (k' = 4).

  • Causality: A resolution of 0.8 indicates that chiral recognition is occurring (selectivity α > 1), but the efficiency (N) of the column is insufficient to pull the peaks apart, or the thermodynamic difference between the transient complexes is too small.

  • Solution:

    • Decrease the flow rate: Chiral stationary phases often suffer from slow mass transfer kinetics [2]. Reducing the flow rate from 1.0 mL/min to 0.5 mL/min allows the indene enantiomers more time to interact with the chiral cavities, sharpening the peaks.

    • Conduct a temperature study: Enantioseparation is typically an enthalpy-driven process. Lowering the column temperature (e.g., from 25°C to 15°C) generally increases the energy difference between the two diastereomeric complexes, enhancing selectivity and resolution [2].

Issue: Severe peak tailing of beta-aminoketone indane/indene derivatives.

  • Causality: Basic indene derivatives containing amine groups undergo secondary, kinetically slow ion-exchange interactions with residual unendcapped silanol groups on the silica support of the CSP.

  • Solution: Introduce a basic additive to the mobile phase. Adding 0.1% diethylamine (DEA) competitively binds to the active silanol sites, masking them from your analyte and restoring peak symmetry [2]. Alternatively, if HPLC fails completely, capillary electrophoresis using cyclodextrins as chiral selectors has proven highly effective for basic indane/indene derivatives [4].

Issue: Complete co-elution after switching sample solvents.

  • Causality: Dissolving the indene sample in a solvent significantly stronger than the mobile phase (e.g., injecting a sample dissolved in 100% IPA into a 98:2 Hexane:IPA mobile phase) causes localized disruption of the partitioning equilibrium at the head of the column, leading to peak distortion and co-elution [2].

  • Solution: Always match the sample solvent to the mobile phase composition. If solubility is an issue, dilute the sample in the mobile phase to the lowest detectable concentration to prevent column overloading.

Section 3: Quantitative Data & Method Comparisons

Selecting the correct stationary phase is paramount. Below is a comparative performance summary of two distinct chiral columns for the separation of 2-Indanol, demonstrating that while polysaccharide phases are versatile, Pirkle-type phases can offer superior resolution for specific aromatic scaffolds [3].

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Pirkle-Type CSP
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate)(R,R) WHELK-O® 1
Particle Size 5 µm5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Ambient25 °C
Separation Factor (α) 1.211.28
Resolution (Rs) 2.102.50
Section 4: Standard Operating Protocols (SOPs)
Protocol: Self-Validating Method Optimization for Indene Enantiomers

This protocol utilizes a systematic approach to isolate variables, ensuring that any lack of resolution is definitively linked to chemical selectivity rather than system failure.

Step 1: System Suitability Verification

  • Purge the HPLC system with the intended mobile phase (e.g., Hexane/IPA 90:10) to remove all traces of reversed-phase solvents.

  • Inject a known chiral standard (e.g., trans-stilbene oxide) that is guaranteed to resolve on your specific CSP.

  • Self-Validation Check: Calculate the theoretical plates (N). If N < 5000 or the standard fails to resolve, the column is degraded or the system has excessive dead volume. Do not proceed with the indene sample until system suitability is restored.

Step 2: Modifier Screening (The "Alcohol Swap" Technique)

  • Prepare three distinct mobile phases:

    • Phase A: Hexane / IPA (90:10)

    • Phase B: Hexane / EtOH (90:10)

    • Phase C: Hexane / MeOH / EtOH (90:5:5)

  • Equilibrate the column with Phase A for at least 10 column volumes. Inject the indene sample and record α and Rs.

  • Repeat for Phase B and Phase C.

  • Causality Check: Select the modifier that provides the highest α value. Different alcohols alter the steric environment of the CSP's chiral grooves, which is critical for rigid indenes.

Step 3: Thermodynamic Profiling

  • Using the optimal mobile phase from Step 2, set the column oven to 35°C, equilibrate, and inject the sample.

  • Repeat the injection at 25°C and 15°C.

  • Self-Validation Check: Plot ln(α) versus 1/T (van 't Hoff plot). A highly linear plot confirms that the chiral recognition mechanism remains consistent across the temperature range. Select the temperature that yields Rs > 1.5.

Step 4: Mass Transfer Optimization

  • If α > 1.1 but Rs is still < 1.5, reduce the flow rate by 50% (e.g., from 1.0 mL/min to 0.5 mL/min).

  • Re-inject the sample. The increased residence time compensates for the slow mass transfer typical of bulky indene derivatives entering the CSP cavities, thereby sharpening the peaks and improving baseline resolution.

References
  • Simplício, A. L., et al. "Chiral Separation and Identification of Beta-Aminoketones of Pharmacological Interest by High Performance Liquid Chromatography and Capillary Electrophoresis." Journal of Chromatography A, 2006. Available at: [Link]

  • ResearchGate Contributors. "HPLC Chiral Separation and Elution Reversal Mechanism of a Typical Light‐Driven Molecular Motor, 1‐(9H‐Fluoren‐9‐Ylidene)‐2,3‐Dihydro‐2‐Methyl‐1H‐Benz[e]Indene." ResearchGate, 2026. Available at:[Link]

Reference Data & Comparative Studies

Validation

absolute configuration determination of chiral indanols

An unambiguous determination of absolute configuration (AC) is a non-negotiable milestone in modern drug development. Chiral indanols—specifically 1-indanol, 2-indanol, and their derivatives (e.g., 1-amino-2-indanol)—are...

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Author: BenchChem Technical Support Team. Date: March 2026

An unambiguous determination of absolute configuration (AC) is a non-negotiable milestone in modern drug development. Chiral indanols—specifically 1-indanol, 2-indanol, and their derivatives (e.g., 1-amino-2-indanol)—are privileged pharmacophores embedded in critical therapeutics ranging from HIV protease inhibitors to Parkinson’s disease medications.

As a Senior Application Scientist, I frequently see development bottlenecks arise when stereocenters are misassigned due to an over-reliance on a single analytical technique. The cyclopentane ring of the indanol skeleton undergoes rapid puckering, creating a dynamic equilibrium between pseudo-equatorial and pseudo-axial conformations. Furthermore, the hydroxyl group exhibits significant rotational freedom and a high propensity for intermolecular hydrogen bonding. For instance, while 1-indanol exists in a limited number of conformations in non-polar solvents like CCl₄, it adopts up to 30 distinct conformers in hydrogen-bonding solvents like DMSO[1].

This guide objectively compares the three leading modalities for determining the absolute configuration of chiral indanols, explaining the causality behind the experimental choices and providing self-validating protocols for each.

Comparative Evaluation of Analytical Modalities

Vibrational Circular Dichroism (VCD) coupled with DFT

The Causality: VCD measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. Because it probes the 3D spatial arrangement of all atoms, it is exquisitely sensitive to ring puckering and rotatable substituents. Specific vibrational modes, such as the methine-hydrogen bending mode, generate VCD bands whose signs correlate directly with the absolute configuration[1]. The Logic: VCD is a solution-state method. To deduce the AC, the experimental spectrum must be superimposed on a theoretical spectrum generated via Density Functional Theory (DFT). The theoretical spectrum is a Boltzmann-weighted average of all possible conformers[2].

NMR Spectroscopy via Mosher’s Method

The Causality: The Mosher method relies on derivatizing the chiral indanol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride. The causality is rooted in the anisotropic magnetic shielding effect of the MTPA phenyl ring. In the preferred conformation, the phenyl ring shields specific protons on the indanol skeleton, causing an upfield shift in the ¹H-NMR spectrum. By calculating the chemical shift differences ( Δδ=δS​−δR​ ), the spatial arrangement of the substituents around the chiral center is empirically deduced[3].

Single-Crystal X-Ray Crystallography (Anomalous Dispersion)

The Causality: X-ray diffraction maps the electron density of a crystalline lattice. To determine absolute configuration without a known chiral reference molecule, the crystal must exhibit anomalous scattering (the heavy-atom effect). Because the carbon, hydrogen, and oxygen atoms of native indanols are too light to produce a reliable anomalous dispersion signal using standard Cu K α radiation, the indanol must be derivatized into a heavy-atom ester (e.g., a p-bromobenzoate)[4].

Quantitative Performance Comparison

To facilitate method selection, the following table summarizes the operational metrics of each modality when applied to chiral indanols.

ModalitySample RequirementDestructive?Turnaround TimeAccuracy / ReliabilityKey Limitation
VCD + DFT 5–10 mg (>95% ee)No3–7 days (Compute-heavy)High (Solution state)Requires extensive computational conformational searching.
Mosher's NMR 1–5 mgYes (Derivatization)1–2 daysHigh (Empirical model)Steric hindrance can cause incomplete derivatization.
X-Ray (Heavy Atom) Single crystal (>0.1 mm)No (Requires derivatization)1–3 weeksAbsolute Gold StandardGrowing diffraction-quality crystals is highly unpredictable.

Method Selection Logic

ACDecision Start Chiral Indanol Sample Crystalline Is it highly crystalline? Start->Crystalline HeavyAtom Contains heavy atom (e.g., Br, Cl, S)? Crystalline->HeavyAtom Yes Liquid Liquid or Amorphous Solid Crystalline->Liquid No DerivatizeXray Derivatize (e.g., p-bromobenzoate) Protocol 3 HeavyAtom->DerivatizeXray No Xray X-Ray Crystallography (Flack Parameter) HeavyAtom->Xray Yes DerivatizeXray->Xray Purity High Enantiomeric Purity (>95% ee)? Liquid->Purity Purify Chiral Prep-HPLC Purity->Purify No MethodChoice Select Solution-State Method Purity->MethodChoice Yes Purify->Purity VCD VCD / ECD + DFT Protocol 1 MethodChoice->VCD Non-destructive NMR Mosher's Method (NMR) Protocol 2 MethodChoice->NMR Destructive

Decision matrix for selecting the optimal absolute configuration determination method.

Self-Validating Experimental Protocols

The combined use of orthogonal methods (e.g., chiral HPLC followed by X-ray or NMR) drastically increases the reliability of the assigned absolute configuration[5]. Below are the field-proven workflows for each modality.

Protocol 1: VCD & DFT Computational Workflow

Objective: Determine the AC of a liquid or amorphous indanol non-destructively[2].

  • Spectral Acquisition: Dissolve 5 mg of the highly enantioenriched indanol in 150 μ L of CDCl₃ or DMSO-d₆. Acquire the IR and VCD spectra using a Fourier-transform VCD spectrometer (resolution: 4 cm⁻¹, accumulation: 4–8 hours to ensure a high signal-to-noise ratio).

  • Conformational Search: Using Molecular Mechanics (e.g., MMFF94), perform a Monte Carlo conformational search. Causality: You must retain all conformers within a 5.0 kcal/mol energy window. Missing a pseudo-axial conformer will invalidate the final Boltzmann distribution.

  • DFT Optimization: Optimize the geometry and calculate the vibrational frequencies of all retained conformers at the B3LYP/6-31G* or B3LYP/cc-pVTZ level of theory[2]. Apply a solvent model (PCM) matching the experimental solvent.

  • Self-Validation Checkpoint: Before analyzing the chiral VCD data, superimpose the theoretical unpolarized IR spectrum onto the experimental IR spectrum. If the IR spectra do not match, the conformational model is flawed. Do not proceed to VCD analysis until the IR spectra align.

  • AC Assignment: Compare the signs of the experimental VCD bands against the computed enantiomeric models. A matching sign distribution confirms the absolute configuration.

Protocol 2: Mosher Ester Derivatization & NMR Analysis

Objective: Rapid, empirical AC determination using standard laboratory equipment[3].

  • Derivatization: Divide the indanol sample (2 mg each) into two strictly anhydrous NMR tubes. To tube A, add (R)-MTPA-Cl, anhydrous pyridine-d₅, and a catalytic amount of DMAP. To tube B, add (S)-MTPA-Cl and the same reagents. Causality: Pyridine acts as both the solvent and the acid scavenger, preventing HCl-induced racemization of the indanol stereocenter.

  • Reaction Verification: Monitor via ¹H-NMR. The carbinol proton of the indanol will shift significantly downfield (from ~5.2 ppm to ~6.5 ppm) upon successful esterification.

  • Data Mapping: Assign all protons on the indanol skeleton using 2D NMR (COSY/HSQC). Calculate Δδ=δS​−δR​ for each proton.

  • Self-Validation Checkpoint: Map the Δδ values onto the indanol structure. The protocol is self-validating if all protons on one side of the MTPA plane show positive Δδ values, and all protons on the opposite side show negative Δδ values. Mixed signs within the same spatial quadrant indicate conformational averaging or an impure sample, rendering the result inconclusive.

Protocol 3: Heavy-Atom Derivatization for X-Ray Crystallography

Objective: Obtain the absolute gold-standard structural proof[4].

  • Synthesis of the Derivative: React the chiral indanol (10 mg) with p-bromobenzoyl chloride in dichloromethane using triethylamine and DMAP. Purify the resulting ester via flash chromatography. Causality: The bromine atom provides the strong anomalous scattering signal required to calculate the Flack parameter using standard in-house diffractometers.

  • Crystallization: Dissolve the purified derivative in a minimum amount of hot ethyl acetate. Slowly layer hexanes on top (biphasic diffusion). Allow to sit undisturbed at room temperature for 3–7 days. Causality: Slow diffusion minimizes lattice defects, which is critical for accurate anomalous dispersion measurements.

  • Diffraction & Refinement: Mount a single crystal on a diffractometer equipped with a Cu K α source. Solve the structure and refine the absolute structure parameter (Flack parameter).

  • Self-Validation Checkpoint: The Flack parameter must refine to a value near 0 with an estimated standard deviation (esd) of < 0.1. If the Flack parameter is ~1, the actual molecule is the opposite enantiomer of the current model. If the Flack parameter is ~0.5, the crystal is a racemic twin, and the absolute configuration cannot be assigned from this crystal.

References

  • Chiral N-Heterocyclic Carbene Ligand Enabled Nickel(0)-Catalyzed Enantioselective Three-Component Couplings as Direct Access to Silylated Indanols. Organic Letters - ACS Publications.[Link]

  • Chiral Molecular Structures of Substituted Indans: Ring Puckering, Rotatable Substituents, and Vibrational Circular Dichroism. PMC.[Link]

  • Сonvergent method for the determination of the absolute configurations of 2,3-dihydro-1H-inden-1-ols. Arkivoc.[Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.[Link]

  • Determination of the Absolute Configuration of Three as-Hydrindacene Compounds by Vibrational Circular Dichroism. ACS Publications.[Link]

Sources

Comparative

Validation of Analytical Methods for Indene Enantiomers: A Comprehensive Comparison Guide

As a Senior Application Scientist, I approach chiral method development not merely as a sequence of chromatographic injections, but as a complex thermodynamic puzzle. The separation of indene enantiomers—ranging from neu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chiral method development not merely as a sequence of chromatographic injections, but as a complex thermodynamic puzzle. The separation of indene enantiomers—ranging from neuroactive pharmaceuticals like 2-aminoindanes to advanced light-driven molecular motors—requires an intricate balance of stationary phase chemistry, mobile phase thermodynamics, and rigorous regulatory compliance.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for indene derivatives and provides a self-validating, step-by-step methodology grounded in the latest ICH Q2(R2) validation guidelines[1].

The Mechanistic Foundations of Chiral Recognition

Before selecting a column or drafting a protocol, we must understand the causality behind chiral discrimination. Indene derivatives possess a rigid bicyclic core that heavily influences their spatial orientation. When introduced to a polysaccharide-based CSP (such as cellulose or amylose phenylcarbamates), separation is driven by the formation of transient diastereomeric complexes[2].

The success of this separation relies on three primary interactions:

  • π−π Stacking: The aromatic ring of the indene core interacts with the phenyl groups of the CSP's carbamate linkages.

  • Hydrogen Bonding: Polar functional groups on the indene (e.g., amines in 2-aminoindane) act as hydrogen bond donors/acceptors with the CSP's C=O and N-H groups.

  • Steric Inclusion: The chiral analyte must physically fit into the helical cavity of the polysaccharide backbone[3].

ChiralRecognition Analyte Indene Enantiomers (R / S) PiPi π-π Interactions Analyte->PiPi HBond Hydrogen Bonding Analyte->HBond Steric Steric Inclusion Analyte->Steric CSP Polysaccharide CSP (Chiral Selector) CSP->PiPi CSP->HBond CSP->Steric Complex Transient Diastereomeric Complexes PiPi->Complex HBond->Complex Steric->Complex Resolution Enantiomeric Resolution Complex->Resolution ΔΔG ≠ 0

Fig 1: Mechanistic pathways of chiral recognition between indene enantiomers and polysaccharide CSPs.

Recent studies on 1-(9H-Fluoren-9-Ylidene)-2,3-Dihydro-2-Methyl-1H-Benz[e]Indene (FMB), a light-driven molecular motor, highlight a fascinating elution reversal phenomenon. When evaluated on cellulose vs. amylose tri(3,5-dimethylphenylcarbamate) CSPs, the (S)-enantiomer elutes first on the cellulose phase, while the (R)-enantiomer elutes first on the amylose phase[3]. Molecular docking reveals that subtle differences in π−π stacking and π -alkyl interactions dictate this reversal, proving that CSP selection is highly empirical and structure-dependent[3].

Product Comparison: Coated vs. Immobilized CSPs

When developing a method for indene enantiomers, the first critical decision is choosing between a Coated CSP (e.g., Chiralcel® OD-H) and an Immobilized CSP (e.g., Chiralpak® IC).

The table below synthesizes the performance metrics and the scientific rationale behind choosing one over the other for indene validation workflows.

Performance MetricCoated CSPs (e.g., Cellulose-1)Immobilized CSPs (e.g., Cellulose-3 / IC)Causality / Scientific Rationale
Solvent Compatibility Narrow (Hexane, Alcohols)Broad (DCM, THF, MTBE)Immobilization prevents the polymer from dissolving in strong organic solvents. This allows the use of Dichloromethane (DCM) to enhance the solubility of rigid, complex indene derivatives[4].
Enantiomeric Resolution ( Rs​ ) Generally HighModerate to HighCoated polymers maintain a highly ordered helical structure, maximizing theoretical plates. Immobilization slightly disrupts this lattice but offers unique selectivities[2].
Elution Order Reversal Frequent between Amylose/CelluloseSolvent-DependentSubtle differences in steric interactions between the indene core and the specific polysaccharide backbone dictate which enantiomer forms the more stable complex[3].
Method Robustness ModerateHighImmobilized phases are less susceptible to degradation from aggressive sample matrices, making them ideal for rigorous ICH Q2(R2) validation and long-term stability indicating assays[1].

Scientist's Verdict: For basic pharmaceutical indenes (like 2-aminoindanes), I strongly advocate for Immobilized CSPs . The ability to use diverse solvent mixtures (e.g., Hexane/DCM/EtOH) provides the necessary thermodynamic flexibility to optimize peak shape and resolution without risking column destruction[4].

ICH Q2(R2) Validation Framework

A chiral separation is only as valuable as its statistical reliability. The ICH Q2(R2) guidelines mandate a lifecycle approach to analytical procedure validation, ensuring the method is fit for its intended purpose[1].

ValidationWorkflow Start Method Development (CSP & Mobile Phase) Specificity 1. Specificity (Resolution > 1.5) Start->Specificity Linearity 2. Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy 3. Accuracy (Recovery 98-102%) Linearity->Accuracy Precision 4. Precision (RSD < 2.0%) Accuracy->Precision Sens 5. LOD & LOQ (S/N Evaluation) Precision->Sens Robust 6. Robustness (Flow, Temp, Solvent) Sens->Robust Validated Validated Analytical Method (ICH Q2(R2) Compliant) Robust->Validated

Fig 2: Sequential ICH Q2(R2) validation workflow for chiral chromatographic methods.

Self-Validating Experimental Protocol

The following protocol details the validation of a chiral HPLC method for a generic 2-aminoindane derivative. This protocol is designed as a self-validating system: it includes built-in System Suitability Testing (SST) to ensure the instrument is capable of executing the validation before any sample is consumed.

Phase 1: Chromatographic Setup & System Suitability
  • Column: Immobilized Cellulose-based CSP (e.g., Chiralpak IC, 4.6 x 250 mm, 5 µm)[4].

  • Mobile Phase: Hexane / Dichloromethane / Ethanol / Isopropylamine (80:10:10:0.1 v/v)[4].

    • Causality Check: Basic indene derivatives exhibit severe peak tailing on silica-based columns due to secondary interactions with residual acidic silanols. Adding 0.1% Isopropylamine (or Diethylamine) saturates these silanols, ensuring the Gaussian peak shapes necessary for accurate LOQ determination[2].

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C. (Lower temperatures generally increase resolution ( ΔΔG ) but broaden peaks due to reduced mass transfer kinetics).

  • SST Criteria: Inject a racemic standard (6 replicates). The system is only validated for use if:

    • Resolution ( Rs​ ) between enantiomers 1.5.

    • Tailing factor ( Tf​ ) 1.5.

    • Retention time ( tR​ ) RSD 1.0%.

Phase 2: Specificity and Selectivity
  • Inject the sample diluent (blank) to confirm no baseline artifacts co-elute with the target retention times.

  • Inject the pure (R)-enantiomer and (S)-enantiomer individually to confirm elution order and absolute configuration[3].

  • Inject the racemic mixture spiked with known potential synthetic impurities to ensure the chiral peaks remain spectrally pure (verified via Photodiode Array peak purity analysis)[1].

Phase 3: Linearity, Accuracy, and Precision
  • Linearity: Prepare 5 concentration levels ranging from the Reporting Level (typically 0.05% for chiral impurities) up to 120% of the nominal target concentration. Plot Peak Area vs. Concentration.

    • Acceptance: Correlation coefficient ( R2 ) > 0.999[1].

  • Accuracy (Recovery): Spike the undesired enantiomer into a matrix containing the desired enantiomer at 3 levels (e.g., 0.1%, 0.5%, 1.0%). Calculate the percentage recovery against theoretical concentrations.

    • Acceptance: Mean recovery between 98.0% and 102.0%[1].

  • Precision: Perform 6 replicate injections of a 100% test concentration standard. Evaluate both repeatability (same day, same analyst) and intermediate precision (different day, different analyst).

    • Acceptance: RSD 2.0%[1].

Phase 4: Robustness (Design of Experiments)

Deliberately perturb the optimized method to prove its resilience in a routine QC environment[1].

  • Vary Flow Rate by ± 0.1 mL/min.

  • Vary Column Temperature by ± 2°C.

  • Vary the polar modifier (Ethanol) concentration by ± 2% absolute.

  • Acceptance: The critical pair resolution ( Rs​ ) must remain 1.5 under all perturbed conditions.

Conclusion

Validating an analytical method for indene enantiomers requires a deep understanding of the thermodynamic interactions at the stationary phase surface. While coated polysaccharide CSPs offer excellent theoretical plates, immobilized CSPs provide the solvent versatility required for complex indene structures. By strictly adhering to the ICH Q2(R2) guidelines and implementing rigorous system suitability controls, laboratories can ensure their chiral methods are robust, reproducible, and regulatory-compliant.

References

  • [3] Title: HPLC Chiral Separation and Elution Reversal Mechanism of a Typical Light‐Driven Molecular Motor, 1‐(9H‐Fluoren‐9‐Ylidene)‐2,3‐Dihydro‐2‐Methyl‐1H‐Benz[e]Indene | Source: ResearchGate |3

  • [4] Title: WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement | Source: Google Patents | 4

  • [2] Title: A Strategy for Developing HPLC Methods for Chiral Drugs | Source: LCGC International | 2

  • [1] Title: Validation of Analytical Procedures Q2(R2) | Source: ICH |1

Sources

Validation

Mechanistic Causality: Why SFC and HPLC Perform Differently

The efficient and accurate separation of chiral enantiomers is a non-negotiable requirement in modern drug development, as stereoisomers often exhibit vastly different pharmacological, pharmacokinetic, and toxicological...

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Author: BenchChem Technical Support Team. Date: March 2026

The efficient and accurate separation of chiral enantiomers is a non-negotiable requirement in modern drug development, as stereoisomers often exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. For decades, High-Performance Liquid Chromatography (HPLC) has served as the gold standard for chiral resolution. However, the paradigm has shifted. Supercritical Fluid Chromatography (SFC) has emerged not merely as an alternative, but as a highly complementary, orthogonal technique.

As a Senior Application Scientist, I approach method development through the lens of 1[1]. Relying on a single chromatographic mode introduces the risk of method-specific artifacts. Cross-validating chiral methods using both HPLC and SFC ensures robust Analytical Target Profile (ATP) adherence, uncovers hidden impurities through orthogonal selectivity, and provides a self-validating framework for regulatory submission.

This guide provides an objective, data-driven comparison of HPLC and SFC for chiral separations, detailing the mechanistic causality behind their performance differences and providing a field-proven protocol for cross-validation.

To understand why a compound might resolve beautifully in SFC but co-elute in HPLC (or vice versa), we must examine the thermodynamics and mass transfer kinetics of the mobile phases.

  • HPLC (Liquid Phase): Utilizes highly dense, viscous liquid mobile phases (e.g., Hexane/Isopropanol in normal phase). The high viscosity restricts the diffusion coefficient of the analyte. According to the van Deemter equation, this increases mass transfer resistance (the C -term), meaning that as flow rates increase, column efficiency drops precipitously, leading to broad peaks and longer analysis times.

  • SFC (Supercritical Phase): Utilizes supercritical carbon dioxide ( scCO2​ ) combined with polar organic modifiers (e.g., Methanol). scCO2​ possesses a unique dual nature: it has a density comparable to liquids (providing strong solvating power) but a viscosity and diffusivity similar to gases[2]. This drastically reduces mass transfer resistance, allowing for flow rates 3 to 5 times higher than HPLC without sacrificing theoretical plates or resolution[2].

Furthermore, the chiral recognition mechanism differs. In HPLC, steric hindrance, hydrogen bonding, and dipole-dipole interactions are heavily mediated by the bulk liquid solvent. In SFC, the non-polar scCO2​ acts as a weak Lewis acid, subtly altering how the analyte interacts with the Chiral Stationary Phase (CSP), often resulting in superior peak symmetries, particularly for challenging basic compounds like primary amines[3].

G A Racemic Analyte B HPLC Pathway (Liquid Mobile Phase) A->B C SFC Pathway (Supercritical CO2) A->C D High Viscosity & Low Diffusivity B->D E Low Viscosity & High Diffusivity C->E F Slower Mass Transfer (Broad Peaks) D->F G Rapid Mass Transfer (Sharp Peaks) E->G

Mechanistic divergence of mass transfer in HPLC vs. SFC.

Quantitative Performance Comparison

When evaluating a chiral separation method, we must balance resolution ( Rs​ ), throughput, and environmental impact. The following table synthesizes experimental data comparing the two techniques using a standard polysaccharide-based CSP (e.g., Chiralcel OD)[4].

Performance MetricNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)Causality / Scientific Rationale
Analysis Time 15 – 45 minutes3 – 10 minutesHigh diffusivity of scCO2​ allows for higher linear velocities without efficiency loss[2].
Peak Symmetry Often exhibits tailing for basic compoundsSuperior symmetry (often Tf​ < 1.2) scCO2​ and specific modifiers suppress non-specific secondary interactions with residual silanols[3].
Column Equilibration Slow (requires 10-20 Column Volumes)Exceptionally Fast (3-5 Column Volumes)Lower viscosity allows rapid solvent turnover and faster stabilization of the CSP microenvironment[4].
Solvent Consumption High (100% organic waste)Low (70-95% CO2​ , which evaporates)Aligns with green chemistry principles; significantly reduces hazardous waste disposal costs[2].
Selectivity ( α ) Highly tunable via diverse solvent blendsTunable via modifiers (MeOH, EtOH, IPA) and pressure/temperatureOrthogonal selectivity; compounds unresolved in HPLC may resolve in SFC due to altered solvation spheres[5].

Experimental Protocol: Self-Validating Cross-Validation Workflow

To establish a trustworthy, ICH-compliant analytical procedure, a systematic cross-validation protocol must be executed. This protocol utilizes a unified LC/SFC switching system (or parallel standalone systems) to evaluate a chiral compound (e.g., a racemic primary amine)[5].

System Suitability & Self-Validation: Every run must begin with a System Suitability Test (SST) using a known reference standard (e.g., trans-stilbene oxide) to verify theoretical plates ( N>5000 ) and resolution ( Rs​>2.0 ). Blank injections must follow to rule out sample carryover, ensuring all observed peaks are true enantiomers.

Step 1: Column and Mobile Phase Selection
  • Select Orthogonal CSPs: Install a diverse set of columns. A standard screening kit should include immobilized polysaccharide phases: Amylose-based (e.g., Chiralpak IA, IG) and Cellulose-based (e.g., Chiralpak IB, IC).

  • Prepare Additives: For basic compounds (amines), secondary interactions with residual silanols cause severe peak tailing.

    • HPLC Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the organic phase.

    • SFC Additive: 0.1% to 0.3% Isopropylamine (IPA) or TEA in the Methanol modifier[3].

Step 2: HPLC Screening Execution
  • Equilibration: Flush the selected column with Normal Phase solvent (e.g., 90:10 Hexane:Isopropanol with 0.1% DEA) at 1.0 mL/min for 15 minutes.

  • Injection: Inject 5 μL of the racemic mixture (1 mg/mL).

  • Data Acquisition: Monitor via UV/Vis (e.g., 254 nm). Record Retention Time ( tR​ ), Selectivity ( α ), and Resolution ( Rs​ ).

  • Gradient Optimization: If Rs​<1.5 , adjust the Hexane:IPA ratio or switch to a Polar Organic mode (e.g., 100% Methanol) to alter the hydrogen-bonding dynamics[3].

Step 3: SFC Screening Execution
  • System Switch: Transition the system to SFC mode. Ensure the back-pressure regulator (BPR) is set to maintain supercritical conditions (typically 120-150 bar) and the oven temperature is set to 35°C-40°C[5].

  • Equilibration: Pump scCO2​ with 20% Methanol (containing 0.2% TEA) at 3.0 mL/min. Note the rapid equilibration time compared to HPLC[4].

  • Injection: Inject 5 μL of the same racemic mixture.

  • Thermodynamic Tuning: In SFC, density controls retention. If retention is too long, increase the modifier percentage or increase the system pressure (which increases scCO2​ density and solvating power).

Step 4: Data Synthesis and Cross-Validation
  • Orthogonal Confirmation: Compare the elution profiles. A successful cross-validation occurs when both methods yield an enantiomeric ratio of exactly 50:50 for the racemate, confirming no on-column degradation or enantiomer-specific irreversible binding.

  • Method Selection: Select the method that provides baseline resolution ( Rs​≥1.5 ) in the shortest time with the highest peak symmetry. For high-throughput screening or preparative scale-up, SFC is almost universally preferred due to rapid solvent evaporation and high flow rates[2].

Workflow S1 Define Analytical Target Profile (ICH Q14) S2 Parallel Column Screening (Polysaccharide CSPs) S1->S2 S3 HPLC Optimization (Hexane/IPA + Additives) S2->S3 Liquid Phase S4 SFC Optimization (CO2/MeOH + Additives) S2->S4 Supercritical Phase S5 Orthogonal Cross-Validation (Confirm 50:50 Racemate Ratio) S3->S5 S4->S5 S6 Final Method Selection & System Suitability Validation S5->S6

Parallel screening and cross-validation workflow for chiral methods.

Conclusion & Strategic Recommendations

While HPLC remains a deeply entrenched and reliable technique for chiral separations, relying on it exclusively limits a laboratory's analytical capabilities. Supercritical Fluid Chromatography (SFC) provides a thermodynamically distinct environment that overcomes the mass-transfer limitations of liquid chromatography, resulting in faster run times, superior peak shapes for basic compounds, and drastically reduced solvent waste.

For modern drug development, cross-validation is not optional; it is a strategic imperative. By screening chiral compounds orthogonally through both HPLC and SFC, analytical scientists can guarantee method robustness, eliminate false positives caused by co-eluting achiral impurities, and confidently transition methods from analytical scale to preparative purification.

References

  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents PubMed (National Institutes of Health) URL:[Link]

  • Chiral Separation Using SFC and HPLC (Pittcon 2016) Shimadzu Corporation URL:[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification ResearchGate URL: [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) URL:[Link]

Sources

Comparative

Intramolecular Friedel-Crafts Acylation: The Industrial Workhorse

Advanced Synthetic Methodologies for 1-Indanones: A Comparative Guide for Drug Development Introduction The 1-indanone scaffold is a privileged structural motif ubiquitous in biologically active molecules, including acet...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthetic Methodologies for 1-Indanones: A Comparative Guide for Drug Development

Introduction The 1-indanone scaffold is a privileged structural motif ubiquitous in biologically active molecules, including acetylcholinesterase inhibitors (e.g., donepezil for Alzheimer's disease) and various cardiovascular and anticancer agents[1],[2]. As a Senior Application Scientist, evaluating synthetic routes requires looking beyond theoretical elegance to assess scalability, atom economy, and functional group tolerance. This guide objectively compares three distinct methodologies for synthesizing 1-indanones: the classical Intramolecular Friedel-Crafts Acylation, modern Transition-Metal-Catalyzed C-H Annulation, and emerging Photochemical Radical-Mediated Annulation.

Mechanistic Causality & Rationale: The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids remains the most robust and widely employed method for constructing the 1-indanone core[1],[3]. The reaction relies on the generation of a highly electrophilic acylium ion, which undergoes intramolecular attack by the tethered electron-rich aromatic ring[1]. While traditional methods utilizing stoichiometric AlCl3 or polyphosphoric acid (PPA) require harsh conditions (e.g., 250 °C) and generate significant toxic waste[3], modern green chemistry approaches employ microwave (MW) or ultrasound (US) irradiation with recyclable solid-supported superacids (e.g., TfOH-SiO2) to dramatically reduce reaction times and improve yields[3].

Visualizing the Pathway:

FC_Mechanism A 3-Arylpropanoic Acid (Substrate) B Acylium Ion Intermediate A->B Acid Catalyst (-H2O) C Wheland Intermediate (Sigma Complex) B->C Intramolecular Electrophilic Attack D 1-Indanone (Product) C->D Deprotonation (Aromatization)

Caption: General mechanism of intramolecular Friedel-Crafts acylation via an acylium ion intermediate.

Self-Validating Experimental Protocol (Microwave-Assisted):

  • Preparation: In an oven-dried microwave vial, add 3-(4-methoxyphenyl)propanoic acid (1.0 mmol) and TfOH-SiO2 catalyst (10 mol%)[3].

  • Solvent Addition: Suspend the mixture in anhydrous CH2Cl2 (2.0 mL) under an inert argon atmosphere to prevent oxidative degradation.

  • Cyclization: Seal the vial and irradiate in a dedicated microwave synthesizer at 100 °C for 15 minutes[3]. Causality: MW irradiation ensures rapid, homogeneous heating, overcoming the activation energy barrier of the dehydrative cyclization without bulk thermal degradation.

  • Validation & Isolation: Monitor reaction completion via TLC (Hexanes/EtOAc 4:1). The disappearance of the highly polar acid spot confirms conversion. Filter the mixture to recover the solid catalyst, concentrate the filtrate, and purify via flash chromatography to yield the substituted 1-indanone.

Transition-Metal-Catalyzed C-H Annulation: The Atom-Economic Frontier

Mechanistic Causality & Rationale: To bypass the need for pre-functionalized 3-arylpropanoic acids, transition-metal-catalyzed C-H activation offers a direct, atom-economic route to 1-indanones[4],[5]. By utilizing directing groups (e.g., carboxylic acids, amides, or ketones), catalysts such as Ru(II) or Pd(II) facilitate ortho-C-H cleavage followed by the insertion of alkynes or α,β-unsaturated acyl chlorides[4],[6]. For instance, Pd-catalyzed chemodivergent synthesis utilizing Et2Zn allows for precise umpolung reactivity switching, enabling the coupling of α-diketones with π-allyl Pd complexes under mild conditions[6].

Visualizing the Pathway:

CH_Activation Cat Pd(II) or Ru(II) Catalyst Met Metallacycle Intermediate Cat->Met C-H Cleavage (Substrate Binding) Sub Aromatic Precursor (Directing Group) Sub->Met Ins Alkyne/Alkene Insertion Met->Ins Coordination & Migratory Insertion Prod 1-Indanone Derivative + Regenerated Catalyst Ins->Prod Reductive Elimination Prod->Cat Catalyst Recycling

Caption: Catalytic cycle for transition-metal-directed C-H activation and annulation.

Self-Validating Experimental Protocol (Pd-Catalyzed Umpolung Annulation):

  • Setup: In a Schlenk tube, combine the aromatic precursor (0.2 mmol), Pd(OAc)2 (5 mol%), and appropriate phosphine ligand (10 mol%) in anhydrous THF (2.0 mL)[6].

  • Activation: Add Et2Zn (2.0 equiv) dropwise at 0 °C. Causality: Et2Zn acts as a crucial reductant/umpolung reagent, reversing the polarity of the π-allyl palladium intermediate to facilitate nucleophilic attack on the electrophilic carbonyl[6].

  • Coupling: Stir the reaction mixture at 60 °C for 12 hours.

  • Validation & Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize excess organozinc reagent. Extract with EtOAc, dry over Na2SO4, and purify via column chromatography. High-resolution mass spectrometry (HRMS) should be used to validate the exact mass of the annulated product.

Photochemical Radical-Mediated Annulation: The Next-Gen Mild Approach

Mechanistic Causality & Rationale: Traditional annulations often require elevated temperatures or heavy metal catalysts. Photoredox catalysis utilizing Hydrogen Atom Transfer (HAT) or Hydrogen Radical Shuttle (HRS) processes offers a highly sustainable, metal-free alternative[2],[7]. Using a decatungstate photocatalyst like TBPDT ([Bu4P]4W10O32) under 365 nm UV light, aromatic aldehydes can directly couple with terminal alkynes[7]. The photocatalyst abstracts a formyl hydrogen to generate an acyl radical, which adds across the alkyne, followed by intramolecular cyclization[7].

Self-Validating Experimental Protocol (Photochemical C-H Annulation):

  • Reaction Mixture: Dissolve benzaldehyde (0.5 mmol), phenylacetylene (1.5 equiv), and TBPDT (2 mol%) in anhydrous CH3CN (3.0 mL) in a quartz vial[7].

  • Degassing: Degas the solution via three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; its absolute removal is a requisite to prevent quenching of the excited photocatalyst and premature termination of the acyl radical chain[7].

  • Irradiation: Irradiate the vial with 365 nm LEDs at 60 °C for 24 hours[7].

  • Validation: Analyze the crude mixture via 1H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine spectroscopic yield before isolation, ensuring the radical cascade proceeded without significant off-target polymerization.

Quantitative Data Presentation: Methodological Comparison

To guide synthetic strategy selection, the following table summarizes the operational metrics of the three methodologies based on recent literature data[3],[6],[7].

MetricIntramolecular Friedel-Crafts (MW)Transition-Metal C-H Annulation (Pd/Ru)Photochemical HAT Annulation
Primary Catalyst TfOH-SiO2 or AlCl3Pd(OAc)2 or[Ru(p-cymene)Cl2]2TBPDT (Photocatalyst)
Typical Yields 75% – 95%60% – 88%50% – 85%
Reaction Temperature 100 °C (Microwave)60 °C – 110 °CAmbient to 60 °C (with 365 nm light)
Reaction Time 15 – 60 minutes12 – 24 hours24 – 48 hours
Atom Economy High (Water is the only byproduct if using acids)Moderate (Requires directing groups/additives)High (Direct coupling, no pre-functionalization)
Substrate Scope Limited to electron-rich or neutral arenesBroad (Tolerates halogens, heterocycles)Broad (Excellent for simple aldehydes/alkynes)
Key Advantage Unmatched scalability and speedHigh regiospecificity and complexity generationExtremely mild, metal-free, green conditions

Conclusion

For large-scale, cost-sensitive manufacturing of simple 1-indanones, the solid-acid catalyzed Friedel-Crafts acylation remains unparalleled in throughput. However, for late-stage functionalization in drug discovery workflows, Transition-Metal C-H Annulation provides the necessary precision and tolerance for complex architectures. Photochemical HAT represents the cutting edge of sustainable synthesis, ideal for libraries requiring mild, metal-free conditions.

References

  • Martina, K., et al. "Non-Conventional Methodologies in the Synthesis of 1-Indanones." PMC / NIH. Available at:[Link]

  • Sar, S., et al. "Pd-Catalyzed Chemodivergent Synthesis of 1-Indanones via Diethyl Zinc-Mediated Precise Switching of Umpolung Reactivity." ACS Publications. Available at:[Link]

  • ResearchGate Contributors. "Microwave-Assisted One-Pot Synthesis of 1-Indanones from Arenes and alfa,beta-Unsaturated Acyl Chlorides." ResearchGate. Available at:[Link]

  • NIH / PMC. "Hydrogen radical-shuttle (HRS)-enabled photoredox synthesis of indanones via decarboxylative annulation." Nature Communications / PMC. Available at:[Link]

  • NIH / PMC. "Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes." PMC. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

As a Senior Application Scientist, I understand that building a culture of safety requires more than just listing rules; it requires a deep understanding of the chemical mechanisms that make a compound hazardous. The fol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that building a culture of safety requires more than just listing rules; it requires a deep understanding of the chemical mechanisms that make a compound hazardous.

The following guide provides a comprehensive, field-proven framework for the safe handling, operational logistics, and disposal of (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile .

Chemical Profile & Hazard Stratification

(1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (CAS: 1306763-24-5) is a chiral indanol derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and drug discovery workflows ()[1]. As a solid organic compound containing both a hydroxyl group and a reactive nitrile moiety, it presents specific occupational hazards that require strict adherence to Personal Protective Equipment (PPE) protocols.

According to its Safety Data Sheet (SDS), the compound triggers the following GHS hazard classifications:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation[1].

Mechanistic Hazard Analysis & PPE Rationale

Understanding the causality behind PPE selection is critical for establishing a self-validating laboratory safety system ()[2]. The hazards of this compound dictate a multi-layered defense strategy:

  • Respiratory Irritation (H335) : As a crystalline or amorphous solid, handling this compound generates micro-particulates. Inhalation of these dusts interacts with the aqueous mucosal membranes of the respiratory tract, causing acute irritation. Therefore, primary handling must occur within a ventilated enclosure to prevent aerosolization into the operator's breathing zone.

  • Dermal and Ocular Toxicity (H315, H319) : The cyano-indanol core is lipophilic enough to disrupt the lipid bilayer of skin cells, leading to contact dermatitis. If the compound is dissolved in penetration-enhancing solvents (e.g., DMSO, DMF) commonly used in high-throughput screening, the risk of systemic absorption increases exponentially. This necessitates robust, chemical-resistant barrier protection ()[3].

PPE Matrix & Operational Logistics

The following matrix outlines the required PPE for handling (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, aligning with OSHA standard 29 CFR 1910.132 for hazardous chemicals[3].

PPE CategorySpecificationOperational Rationale
Hand Protection Double-layered Nitrile gloves (min 4 mil thickness).Nitrile provides excellent resistance to solid organic powders. Double-gloving is mandatory when handling the compound in solution (e.g., DMSO) to prevent rapid solvent breakthrough.
Eye Protection ANSI Z87.1 certified chemical splash goggles.Standard safety glasses leave the orbital area vulnerable to airborne dust. Goggles provide a complete seal against H319 ocular hazards.
Body Protection Flame-resistant (FR) or standard cotton lab coat, fully buttoned.Prevents particulate accumulation on street clothing and provides a primary barrier against accidental spills.
Respiratory N95/P100 particulate respirator.Required only if handling outside a fume hood. Filters out >95% of airborne particulates, mitigating H335 respiratory risks.
Engineering Control Class II Biological Safety Cabinet or Chemical Fume Hood.Primary containment strategy to maintain face velocity (80-100 fpm) and capture aerosolized dust before exposure occurs.

Standard Operating Procedure (SOP): Handling & Weighing

To ensure operational integrity, follow this step-by-step procedural workflow for routine weighing and transfer. This protocol is designed to be self-validating, meaning each step verifies the safety of the next.

  • System Verification : Verify that the chemical fume hood is operational (check the magnehelic gauge or airflow monitor). Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • Donning PPE : Apply your lab coat, chemical splash goggles, and the first pair of nitrile gloves. Apply the second pair of gloves over the cuffs of the lab coat to eliminate exposed skin at the wrists.

  • Static Mitigation : Organic powders are prone to static cling, which drastically increases the risk of aerosolization. Use an anti-static device (e.g., Zerostat gun) on the weighing boat and spatula prior to transfer.

  • Transfer Protocol : Open the chemical container only inside the fume hood. Use a clean, dry micro-spatula to transfer the desired mass. Keep the container tightly sealed immediately after use.

  • Decontamination : Wipe down the exterior of the chemical container and the analytical balance with a solvent-dampened, lint-free wipe (e.g., 70% Isopropanol) before removing them from the hood.

  • Doffing : Remove the outer gloves inside the fume hood by peeling them inside out. Dispose of them in a designated solid hazardous waste container.

Spill Response & Disposal Plan

OSHA guidelines require a structured, immediate response to chemical spills to minimize exposure and environmental impact ()[4]. In the event of a spill:

  • Isolate & Assess : Evacuate non-essential personnel from the immediate area. Determine if the spill is a dry powder or a solvent-based solution.

  • Containment (Dry Spill) : Do not dry sweep the powder, as this will aerosolize the H335 irritant. Lightly moisten the spill with water or an appropriate inert solvent to bind the powder into a paste.

  • Collection : Use a disposable, non-sparking scoop to transfer the moistened material into a sealable hazardous waste container.

  • Surface Decontamination : Wash the spill area thoroughly with soap and water, followed by a secondary wipe-down with an alcohol-based solvent to remove lipophilic residue.

  • Disposal : Label the container clearly with the chemical name, CAS number (1306763-24-5), and GHS hazard symbols. Dispose of the material via a certified hazardous waste contractor in accordance with local and federal environmental regulations.

Workflow Visualization: Spill Response Logic

The following diagram illustrates the critical decision-making pathway during a spill event involving this compound.

SpillResponse Start Spill Identified: (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile Assess Assess Size & Risk (Solid Powder vs. Solution) Start->Assess Ventilate Evacuate Area & Maximize Ventilation Assess->Ventilate If airborne risk / large spill PPE Don Emergency PPE (N95/P100, Double Nitrile, Goggles) Assess->PPE If localized / small spill Ventilate->PPE Contain Contain Spill (Moisten powder to avoid dust) PPE->Contain Dispose Collect in Hazardous Waste Label & Seal Contain->Dispose

Caption: Decision matrix and procedural workflow for (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile spill response.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

  • Anbu Safety. "The Ultimate Guide to Chemical Personal Protective Equipment (OSHA Requirements)." Available at:[Link]

  • Solus Group. "OSHA Spill Kit Requirements: A Complete Guide." Available at:[Link]

Sources

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